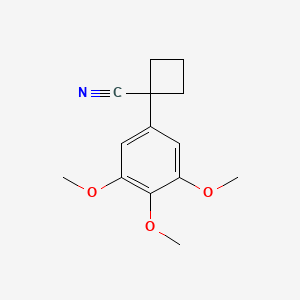

1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile

Description

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C14H17NO3/c1-16-11-7-10(14(9-15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6H2,1-3H3 |

InChI Key |

YDNWPWZZQXRQFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2(CCC2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile, a molecule of interest to researchers and professionals in drug development and organic synthesis. We will delve into its proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications as a scaffold in medicinal chemistry.

Introduction: The Rationale for a Novel Scaffold

The confluence of a strained cyclobutane ring and a biologically relevant 3,4,5-trimethoxyphenyl moiety presents a unique scaffold for chemical exploration. The cyclobutane unit, an increasingly utilized motif in medicinal chemistry, can confer conformational rigidity, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings.[1][2] Its puckered three-dimensional structure provides distinct vectors for substituent placement, which can be crucial for optimizing interactions with biological targets.[1]

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous natural products and synthetic drugs, often associated with anticancer, antimicrobial, and anti-inflammatory activities.[3] Its presence in compounds like the combretastatins is key to their potent tubulin polymerization inhibition.[4]

This guide, therefore, explores the properties of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile, a compound that strategically combines these two valuable structural features.

Proposed Synthesis of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile

Synthetic Strategy

The retrosynthetic analysis suggests that the target molecule can be obtained from 3,4,5-trimethoxybenzaldehyde and a suitable four-carbon unit that can be functionalized to form the cyclobutane ring and introduce the nitrile group. A practical approach would be the reaction of an activated acetonitrile derivative with 1,3-dibromopropane in the presence of a base.

Caption: Retrosynthetic analysis of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile.

Experimental Protocol

Step 1: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile

This intermediate can be synthesized from 3,4,5-trimethoxybenzaldehyde. A common method is the Knoevenagel condensation with a compound containing an active methylene group, such as malononitrile, followed by reduction and decyanation, or more directly via a Strecker-type synthesis. A related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, has been synthesized by the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, indicating the feasibility of such condensations.[5]

Protocol:

-

To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and (4-methoxyphenyl)acetonitrile (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified acrylonitrile intermediate.

Step 2: Cyclization to 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile

The cyclization can be achieved by the dialkylation of 3,4,5-trimethoxyphenylacetonitrile with 1,3-dibromopropane using a strong base.

Protocol:

-

To a solution of 3,4,5-trimethoxyphenylacetonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the target compound, 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile.

Physicochemical Properties

The exact physicochemical properties of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile have not been experimentally determined. However, we can predict these properties based on its structure and data from analogous compounds.

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₅H₁₉NO₃ | Based on chemical structure |

| Molecular Weight | 261.32 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar organic compounds |

| Melting Point | 90-110 °C | Estimated based on related structures |

| Boiling Point | > 300 °C | Estimated based on related structures |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in water. | Based on the nonpolar nature of the cyclobutane and trimethoxyphenyl groups. |

| logP | ~3.5 | Estimated based on structural fragments |

Spectroscopic and Spectrometric Analysis

The structural elucidation of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile would rely on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The predicted spectral data are presented below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 | s | 2H | Ar-H |

| ~ 3.9 | s | 9H | -OCH ₃ |

| ~ 2.8 - 2.6 | m | 2H | Cyclobutane-CH ₂ |

| ~ 2.5 - 2.3 | m | 2H | Cyclobutane-CH ₂ |

| ~ 2.2 - 2.0 | m | 2H | Cyclobutane-CH ₂ |

Rationale:

-

The two aromatic protons on the trimethoxyphenyl ring are equivalent and will appear as a singlet.

-

The nine protons of the three methoxy groups will also be equivalent, resulting in a single sharp singlet.

-

The protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as multiplets. The chemical shifts are estimated based on known data for cyclobutane protons, which typically appear around 1.96 ppm.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 | Ar-C -OCH₃ |

| ~ 138 | Ar-C (quaternary) |

| ~ 132 | Ar-C (quaternary) |

| ~ 122 | C ≡N |

| ~ 105 | Ar-C H |

| ~ 61 | -OC H₃ (para) |

| ~ 56 | -OC H₃ (meta) |

| ~ 45 | C -CN (quaternary) |

| ~ 35 | Cyclobutane-C H₂ |

| ~ 18 | Cyclobutane-C H₂ |

Rationale:

-

The chemical shifts for the aromatic carbons are estimated based on the substitution pattern.

-

The nitrile carbon typically appears in the 120-125 ppm range.

-

The quaternary carbon of the cyclobutane ring attached to the nitrile and aromatic ring will be downfield.

-

The methylene carbons of the cyclobutane ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~ 2240 | Medium | C≡N stretch |

| ~ 1600, 1500 | Strong | C=C stretch (aromatic) |

| ~ 1250, 1120 | Strong | C-O stretch (aryl ether) |

Rationale:

-

The characteristic nitrile stretch is a key diagnostic peak.

-

The C-H stretches for the aliphatic cyclobutane ring will be present.

-

Strong absorptions corresponding to the aromatic ring and the aryl ether C-O bonds are expected.

Mass Spectrometry (MS)

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 261. Key fragmentation patterns would likely involve the loss of the nitrile group, methoxy groups, and fragmentation of the cyclobutane ring.

Potential Applications in Drug Development

The unique structural features of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile make it an attractive scaffold for the design of novel therapeutic agents.

Caption: Potential applications derived from the structural features of the scaffold.

-

Anticancer Agents: The 3,4,5-trimethoxyphenyl group is a key feature of many potent tubulin polymerization inhibitors.[4][7] The rigid cyclobutane scaffold could be used to orient this pharmacophore in a specific conformation to enhance binding to the colchicine site on tubulin. The nitrile group can also participate in hydrogen bonding interactions with the protein target.

-

Neurological Disorders: The conformational constraint imposed by the cyclobutane ring can be advantageous in the design of ligands for central nervous system (CNS) targets, where specific receptor subtype selectivity is often required. The lipophilicity of the molecule may also allow for blood-brain barrier penetration.

-

Antimicrobial Agents: The trimethoxyphenyl moiety is present in the antibacterial drug trimethoprim.[8] This suggests that derivatives of the title compound could be explored for their antimicrobial properties.

The nitrile group also serves as a versatile synthetic handle for further functionalization, allowing for the generation of a library of derivatives with diverse pharmacological profiles.

Conclusion

1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile represents a promising, yet underexplored, chemical scaffold. This guide has provided a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and highlighted its potential in drug discovery. The combination of a conformationally rigid cyclobutane ring with a biologically active trimethoxyphenyl moiety makes this compound and its future derivatives worthy of investigation by researchers in medicinal chemistry and organic synthesis.

References

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclobutane synthesis [organic-chemistry.org]

- 12. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis [etd.auburn.edu]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. bloomtechz.com [bloomtechz.com]

- 15. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 16. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. rsc.org [rsc.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Trimethoxyphenyl Cyclobutane Scaffold: Engineering Rigidified Tubulin Inhibitors

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) cyclobutane scaffold represents a sophisticated exercise in bioisosteric replacement and conformational restriction. While the TMP moiety is a privileged pharmacophore for the colchicine-binding site of tubulin, its traditional presentation via a cis-stilbene bridge (as seen in Combretastatin A-4) suffers from inherent metabolic and thermodynamic instability. This guide details the medicinal chemistry logic, synthetic photochemistry, and biological validation required to transition from labile olefins to rigid cyclobutane cores, thereby "escaping flatland" (increasing Fsp³) while retaining potent antimitotic activity.

Structural Rationale: The "Stilbene Problem" & The Cyclobutane Solution

The Instability of Combretastatin A-4 (CA-4)

Combretastatin A-4 (CA-4) is the gold standard for vascular disrupting agents (VDAs). It binds to

-

Isomerization: The active cis-stilbene spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-isomer during storage and administration.

-

Metabolic Liability: The olefinic bridge is a "soft spot" for CYP450-mediated epoxidation and subsequent degradation.

Cyclobutane as a Rigid Bioisostere

Replacing the ethene bridge with a cyclobutane ring addresses these failures through specific physicochemical mechanisms:

-

Conformational Locking: The cyclobutane ring freezes the spatial vector between the TMP ring (Ring A) and the secondary aryl group (Ring B). Unlike the alkene, which can rotate/isomerize, the cyclobutane relies on fixed stereocenters (cis/trans relationships on the ring).

-

Metabolic Robustness: The cyclobutane C-C bonds are metabolically inert compared to the electron-rich alkene of CA-4, preventing rapid clearance.

-

Vector Manipulation: The puckered conformation of cyclobutane (butterfly angle ~25-30°) allows for precise tuning of the dihedral angle between the aryl rings, often mimicking the twisted geometry of the bioactive cis-stilbene more accurately than a flat linker.

Synthetic Methodologies: [2+2] Photocycloaddition[1][2][3][4]

The construction of the cyclobutane core is rarely achieved through thermal methods due to the high activation energy required to overcome ring strain (~26 kcal/mol). [2+2] Photocycloaddition is the dominant, self-validating protocol.

Mechanism of Action

The reaction proceeds via the excitation of a styrene precursor (typically the TMP-styrene) to its singlet excited state (

Graphviz Diagram: Photochemical Pathway

Caption: Energy landscape of [2+2] photocycloaddition. The pathway can be manipulated via sensitizers to favor Triplet states.

Expert Protocol: Solid-State Topochemical Synthesis

While solution-phase photochemistry often yields a messy mixture of regioisomers (head-to-head vs. head-to-tail) and stereoisomers (syn vs. anti), solid-state irradiation leverages the crystal packing of the starting material to enforce a single outcome.

Causality: In the crystalline state, movement is restricted.[1] If the double bonds of adjacent molecules are aligned parallel and within Schmidt’s distance (< 4.2 Å), the reaction proceeds with 100% stereoselectivity based on the packing geometry.

Detailed Experimental Protocol

Target: Synthesis of a 1,2-diarylcyclobutane (Magnosalin mimic or CA-4 analog).

Step 1: Precursor Synthesis

Synthesize (E)-3,4,5-trimethoxystyrene via Wittig olefination of 3,4,5-trimethoxybenzaldehyde.

-

Validation: Check

H NMR for the characteristic vinyl doublets (J ~17 Hz for trans).

Step 2: Photodimerization (Solution Phase Variant)

Note: This variant is chosen for accessibility, though solid-state is more selective.

-

Dissolution: Dissolve (E)-3,4,5-trimethoxystyrene (1.0 eq) in degassed Acetonitrile (MeCN). Concentration is critical: maintain 0.1 M to favor intermolecular dimerization over polymerization.

-

Sensitization: Add Pyrylium salt or Ruthenium(bpy)

(1-2 mol%) if using visible light (Blue LED). For UV (Hg lamp), no sensitizer is needed, but Pyrex filtering is required to block <300nm light (prevents degradation). -

Irradiation: Irradiate the solution in a quartz or Pyrex vessel under inert atmosphere (

) for 12–24 hours.-

Self-Validating Check: Monitor via TLC. The starting styrene is UV-active and moves faster; the cyclobutane dimer is often less UV-active (loss of conjugation) and more polar.

-

-

Workup: Evaporate solvent.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Critical Separation: You will likely obtain a mixture of trans-syn and trans-anti isomers. These must be separated as their biological activities differ significantly.

-

Medicinal Chemistry & SAR Analysis

Structure-Activity Relationship (SAR) Logic

The transition from Stilbene to Cyclobutane alters the pharmacophore presentation.

-

Ring A (TMP): Must remain invariant. The methoxy groups form hydrogen bonds with Cys241 and Val238 in the tubulin

-subunit. -

Ring B: In CA-4, this is a phenolic ring. In cyclobutane analogs, 1,2-substitution mimics the cis-stilbene distance (~4-5 Å between centroids).

-

Stereochemistry: The cis-1,2-diarylcyclobutane configuration most closely mimics the cis-stilbene of CA-4. However, some trans isomers have shown surprising potency due to unique binding modes in the large colchicine pocket.

Graphviz Diagram: SAR Decision Tree

Caption: Decision logic for selecting the 1,2-cis-cyclobutane scaffold over the traditional stilbene.

Comparative Data Profile

The following table summarizes the trade-offs between the parent CA-4 and representative Cyclobutane analogs (based on general literature trends for this scaffold).

| Feature | Combretastatin A-4 (CA-4) | TMP-Cyclobutane Analogs |

| Linker | cis-Stilbene (Olefin) | Cyclobutane (Saturated Ring) |

| Tubulin IC50 | ~1–5 nM (Nanomolar) | ~0.1–5 |

| Aqueous Solubility | Poor (< 10 | Improved (due to puckering/polarity) |

| Metabolic Stability | Low (Epoxidation, Isomerization) | High (Inert C-C bonds) |

| Isomeric Stability | Unstable (Isomerizes to Trans) | Locked (No spontaneous conversion) |

Expert Insight: While the cyclobutane analogs often show a drop in absolute potency (IC50) compared to CA-4, their superior pharmacokinetic profile and lack of isomerization often make them better candidates for in vivo efficacy, as the effective concentration at the tumor site is maintained longer.

Biological Characterization

To validate the scaffold, the following assay hierarchy is required:

-

Tubulin Polymerization Assay (In Vitro):

-

Protocol: Incubate purified bovine brain tubulin with the compound (1-10

M) and GTP at 37°C. Measure turbidity at 350 nm. -

Success Metric: A flattening of the polymerization curve (inhibition of Vmax) compared to the DMSO control.

-

-

Colchicine Displacement Assay:

-

Protocol: Use fluorescent colchicine. If the cyclobutane analog binds to the same site, fluorescence will decrease (or polarization changes) as colchicine is displaced.

-

Causality: Confirms the mechanism of action is specific to the colchicine site, not non-specific protein denaturation.

-

References

-

Malashchuk, A., et al. (2020).[2][3] Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure. Link[2]

-

Malebari, A. M., et al. (2020).[3] Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Mohamed, K. O., et al. (2022). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science. Link

-

Nam, N. H. (2003). Combretastatin A-4 analogues as antimitotic antitumor agents.[5] Current Medicinal Chemistry. Link

-

Sivaguru, J., et al. (2022).[6] Keeping the name clean: [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences. Link[7]

Sources

- 1. The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. par.nsf.gov [par.nsf.gov]

Cyclobutane Bioisosteres in Drug Discovery: A Technical Guide

Executive Summary

In the transition from flat, aromatic-dominated chemical space to high-Fsp³ architectures, the cyclobutane ring has emerged as a critical structural motif. Unlike its smaller homolog (cyclopropane) or larger congeners (cyclopentane/cyclohexane), cyclobutane offers a unique "Goldilocks" zone of conformational restriction: it possesses sufficient ring strain (~26.4 kcal/mol) to rigidify pendant groups, yet retains enough flexibility via its "puckered" conformation to adapt to binding pockets without the entropic penalty of open chains.

This guide analyzes the application of cyclobutane as a bioisostere for gem-dimethyl , alkenes , and phenyl rings , focusing on its role in modulating lipophilicity (LogP), metabolic stability, and vector orientation.

Structural Rationale: The "Puckered" Advantage[1]

The utility of cyclobutane in medicinal chemistry is defined by its deviation from planarity. Unlike the rigid, planar cyclopropane, cyclobutane adopts a puckered (butterfly) conformation to relieve torsional strain caused by eclipsing hydrogens.[1]

Conformational Dynamics

-

Puckering Angle: The ring typically deviates from planarity by 25°–35° .

-

Inversion Barrier: The barrier to ring inversion is low (~1.5 kcal/mol), allowing the ring to sample multiple conformations at physiological temperatures unless substituted.

-

Substituent Orientation: Substituents adopt pseudo-equatorial or pseudo-axial positions. Bulky substituents generally prefer the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

The "Escape from Flatland" (Fsp³)

Incorporating cyclobutane increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates.

-

Solubility: Disrupts planar

-stacking in crystal lattices, often enhancing aqueous solubility compared to aromatic analogs. -

Vector Alignment: The ~88° bond angles (compressed from 109.5°) create unique exit vectors that cannot be accessed by cyclopentane (108°) or open-chain alkanes.

Bioisosteric Replacements & Case Studies

Cyclobutane vs. Gem-Dimethyl

The most common application is replacing a gem-dimethyl group with a cyclobutane ring. This is a form of the Thorpe-Ingold effect (conformational lock).

-

Mechanism: Tying back two methyl groups into a ring reduces the rotational degrees of freedom. This lowers the entropic penalty (

) of binding to the target protein. -

Physicochemical Impact:

-

Lipophilicity: Cyclobutane analogs often show a slight decrease or neutral change in LogP compared to gem-dimethyl, whereas larger rings (cyclopentane) significantly increase LogP.

-

Metabolic Stability: The cyclobutane ring removes the metabolically labile terminal methyl hydrogens of the gem-dimethyl group, potentially reducing clearance (Cl_int).

-

Data Comparison: IDO1 Inhibitors

In the optimization of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Merck & Co. explored this specific bioisostere.[2]

| Parameter | Gem-Dimethyl Analog | Cyclobutane Analog | Oxetane Analog |

| Structure | Open Chain | 4-Membered Carbocycle | 4-Membered Ether |

| Potency ( | 22 nM | < 10 nM | 0.29 nM |

| Metabolic Stability | Low (Methyl oxidation) | Moderate | High |

| Solubility | Low | Moderate | High |

Note: While cyclobutane improved potency via rigidification, the oxetane analog eventually offered the best balance of solubility and metabolic stability in this specific series.

Cyclobutane vs. Phenyl Ring (The "Spacer" Role)

Cyclobutane can act as a saturated bioisostere for a phenyl ring when the aromatic ring functions primarily as a spacer rather than a

-

Distance: The C1–C3 distance in trans-1,3-disubstituted cyclobutane (~2.9 Å) approximates the para-substitution distance in benzene (~2.8 Å).

-

Benefit: Significant reduction in lipophilicity (LogD) and elimination of toxicophores associated with electron-rich aromatics (e.g., aniline toxicity).

The Trifluoromethyl-Cyclobutane (TMCB) vs. tert-Butyl

A cutting-edge application is the use of 1-(trifluoromethyl)cyclobutane as a bioisostere for the tert-butyl group.

-

Volume: The TMCB motif mimics the spherical volume of a tert-butyl group.

-

Metabolism: The

group blocks metabolic oxidation at the

Decision Logic for Scaffold Selection

The following decision tree outlines the logical flow for selecting a cyclobutane scaffold during Lead Optimization.

Figure 1: Strategic decision tree for incorporating cyclobutane bioisosteres vs. oxetanes or open chains.

Synthetic Methodology: [2+2] Photocycloaddition[3]

The most robust method for constructing the cyclobutane core, particularly with complex stereochemistry, is the [2+2] Photocycloaddition . Unlike standard nucleophilic substitutions, this allows for the rapid assembly of the ring from alkene precursors.

Protocol: Enantioselective [2+2] of Enones

Context: Synthesis of a 1,2-disubstituted cyclobutane scaffold for library generation.

Materials:

-

Substrate:

-unsaturated ketone (Enone). -

Reagent: Alkene partner (e.g., styrene derivative).[3]

-

Catalyst: Chiral Lewis Acid (e.g., chiral phosphoric acid or Cu(I)-bisoxazoline) or Photocatalyst (Ru(bpy)₃Cl₂).

-

Light Source: Blue LEDs (

nm).

Step-by-Step Workflow:

-

Preparation: In a quartz reaction vessel (transparent to UV/Vis), dissolve the enone (1.0 equiv) and alkene (2-5 equiv) in degassed solvent (MeCN or DCM).

-

Catalyst Addition: Add the photocatalyst (1-2 mol%). If seeking enantioselectivity, add the chiral co-catalyst (5-10 mol%).

-

Irradiation: Place the vessel in a photoreactor with active cooling (maintain

to prevent polymerization). Irradiate with Blue LEDs for 12–24 hours.-

Monitoring: Monitor consumption of the enone via UPLC-MS.

-

-

Workup: Remove solvent in vacuo. The cyclobutane products are often diastereomers (cis/trans).

-

Purification: Separate diastereomers via Flash Chromatography (Silica gel). The trans-isomer is typically thermodynamically favored, but the cis-isomer (kinetic product) may predominate depending on the catalyst.

Figure 2: Mechanistic flow of the [2+2] photocycloaddition used to generate cyclobutane cores.

Critical Considerations & Risks

-

Metabolic Liability: While cyclobutane blocks

-oxidation, the ring carbons themselves can be subject to CYP450-mediated hydroxylation, especially if electron-rich.-

Mitigation: Introduce fluorine (e.g., 3,3-difluorocyclobutane) to deactivate the ring C-H bonds.

-

-

Synthesis Scalability: Photochemistry can be difficult to scale to kilogram quantities due to photon penetration depth (Beer-Lambert law).

-

Mitigation: Use continuous-flow photoreactors for scale-up.

-

-

Solubility limit: While better than benzene, cyclobutane is more lipophilic than oxetane or azetidine. If solubility is the primary driver, consider heterocyclic bioisosteres first.

References

-

Cyclobutanes in Drug Candid

-

Oxetane vs. Cyclobutane (IDO1 Case Study)

-

Trifluoromethyl-Cyclobutane Bioisosteres

- Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue

- Source: JACS Au (2024)

-

URL:[Link]

-

Synthesis Review

-

Fragment Library Design

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Cyclobutane synthesis [organic-chemistry.org]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Targeting the Colchicine Site: The 3,4,5-Trimethoxyphenyl Pharmacophore in Tubulin Inhibitors

[1][2][3]

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety represents one of the most privileged pharmacophores in antimitotic drug discovery.[1] Serving as the structural anchor for the Colchicine Binding Site (CBS) on

Structural Biology: The TMP Anchor Mechanism

The efficacy of the TMP moiety stems from its precise complementarity to a hydrophobic pocket located at the interface of

The Hydrophobic Pocket

The TMP group mimics the A-ring of colchicine. Upon binding, it inserts into a cavity lined by non-polar residues.[1] This interaction is entropy-driven, resulting from the displacement of ordered water molecules from the hydrophobic pocket.

Key Residues Involved:

-

Cys241 (

): Located near the TMP binding site; often targeted for covalent attachment in irreversible inhibitors, but provides van der Waals contact for reversible TMP ligands. -

Leu255 (

), Val238 ( -

Asn258 (

) / Lys254 (

Mechanism of Action Diagram

The following diagram illustrates the molecular interaction network of the TMP pharmacophore within the

Figure 1: Interaction map of the TMP pharmacophore within the

Medicinal Chemistry & SAR

The Structure-Activity Relationship (SAR) of the TMP moiety is stringent. Modifications to this specific arrangement often lead to a drastic loss of potency.[2]

The "3,4,5" Rule[1][2][3][4]

-

Steric Bulk: The three methoxy groups create a specific width and volume that perfectly fills the cavity between helices H7 and H8 of

-tubulin. -

Electronic Effects: The methoxy groups are electron-donating, increasing the electron density of the phenyl ring, which may facilitate

-stacking interactions with aromatic residues (though the pocket is primarily aliphatic). -

Modifications:

-

Removal: Removal of the 4-methoxy group (leaving 3,5-dimethoxy) significantly reduces affinity.[1]

-

Bulking: Replacing methoxy with ethoxy or isopropoxy groups usually clashes with the steric boundaries defined by Leu242 and Val238.

-

The Linker Geometry (Cis vs. Trans)

For biaryl systems like Combretastatin A-4 (CA-4), the orientation of the TMP ring relative to the B-ring is critical.

-

Cis-Stilbene: The cis configuration positions the two aryl rings at a ~60° twist, which matches the curvature of the colchicine binding site.

-

Trans-Stilbene: The trans isomer is thermodynamically more stable but biologically inactive (100-fold lower affinity) because it is too planar and linear to fit the curved pocket.

-

Chemical Challenge: CA-4 readily isomerizes to the inactive trans form in solution. Drug development focuses on chemically locking this cis geometry (e.g., using heterocyclic linkers like triazoles or furans).[1]

Experimental Protocols

To validate a new TMP-based compound, one must prove it binds tubulin and inhibits polymerization, rather than stabilizing it (like Paclitaxel).[1]

Protocol: Turbidimetric Tubulin Polymerization Assay

This is the gold standard for distinguishing between stabilizers and destabilizers.

Principle: Microtubule polymers scatter light.[3][4] An increase in absorbance (OD) at 340 nm correlates with polymer mass.[4] TMP analogs prevent this increase.

Reagents:

-

Purified Tubulin: >99% pure (cytoskeleton-free), typically bovine brain source.[1]

-

GTP Stock: 100 mM (Essential for nucleation).

-

PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.[1][3][4]

-

Glycerol: Enhances nucleation (optional but recommended for robust signal).

Workflow:

-

Preparation (4°C):

-

Prepare 3 mg/mL tubulin in PEM buffer + 1 mM GTP + 10% Glycerol.[4]

-

Note: Keep everything on ice. Tubulin polymerizes spontaneously at RT if GTP is present.

-

-

Compound Addition:

-

Add 5

L of test compound (100x stock in DMSO) to a pre-warmed (37°C) 96-well half-area plate. -

Controls: DMSO (Negative), Colchicine (Positive Destabilizer, 5

M), Paclitaxel (Positive Stabilizer, 5

-

-

Initiation:

-

Add 50

L of cold Tubulin/GTP mix to the wells.

-

-

Kinetic Reading:

-

Immediately place in a spectrophotometer heated to 37°C.

-

Read OD340 nm every 30 seconds for 60 minutes.

-

Self-Validating Check:

-

DMSO Control: Should show a sigmoidal curve (Lag phase

Log phase -

Paclitaxel: Eliminates lag phase; higher plateau.

-

TMP Analog: Suppresses the curve (flat line or very low slope).

Protocol: Colchicine Displacement Assay

Determines if the ligand specifically targets the CBS.

-

Incubation: Incubate 3

M tubulin with 3 -

Equilibrium: Incubate at 37°C for 30 minutes.

-

Separation: Remove unbound ligand using DEAE-cellulose filters or size-exclusion spin columns.

-

Quantification: Measure radioactivity (scintillation) or fluorescence.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine the

.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Turbidimetric Polymerization Assay.

Comparative Data Summary

The following table synthesizes potency data for key TMP-bearing compounds. Note the correlation between Tubulin IC50 (binding) and Cell Growth GI50 (cytotoxicity).

| Compound | Pharmacophore | Tubulin Polymerization IC50 ( | Binding Site | Clinical Status |

| Colchicine | A-Ring (TMP) | ~2.0 - 2.5 | Colchicine | FDA (Gout), Toxic for Cancer |

| Combretastatin A-4 | TMP + Phenolic B-ring | 1.0 - 1.5 | Colchicine | Phase III (as Prodrug) |

| Podophyllotoxin | TMP + Lactone | ~0.5 - 0.8 | Colchicine | Precursor to Etoposide |

| Nocodazole | Benzimidazole (No TMP) | ~2.0 | Colchicine | Research Tool Only |

| VERU-111 | TMP + Indole | ~0.5 | Colchicine | Phase II/III (Prostate Cancer) |

Data aggregated from Lu et al. (2012) and clinical trial reports.[1]

Challenges & Future Directions

Solubility & Metabolic Stability

The lipophilic nature of the TMP group leads to poor water solubility.

-

Solution: Phosphate prodrugs (e.g., CA-4P / Fosbretabulin) are used.[1][5] These are cleaved by endogenous phosphatases in the blood to release the active drug.

-

Metabolism: The TMP ring is susceptible to O-demethylation by CYP450 isozymes, leading to rapid clearance.[1]

Overcoming Resistance

A major advantage of TMP-based CBS inhibitors is their ability to evade P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism against Taxanes.[1] Furthermore, they remain effective against tumors overexpressing

References

-

Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.[1] Nature. Link[1]

-

Lu, Y., et al. (2012). Tubulin-Targeting Drugs: Leadership from Colchicine Binding Site.[1] Pharmaceuticals.[5] Link

-

Pettit, G. R., et al. (1989). Antineoplastic agents.[1] 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4. Journal of the American Chemical Society. Link[1]

-

Cytoskeleton Inc. Tubulin Polymerization Assay Protocol. Cytoskeleton.com. Link

-

Wang, Q., et al. (2018). Structure-Guided Design, Synthesis, and Biological Evaluation of (2-Aryl-4-benzoyl-imidazol-1-yl)acetamide Derivatives as Tubulin Inhibitors.[1] Journal of Medicinal Chemistry. Link[1][6]

Sources

- 1. cib.csic.es [cib.csic.es]

- 2. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Physicochemical Characterization: 1-(3,4,5-trimethoxyphenyl)cyclobutanecarbonitrile

[1][2]

Executive Summary & Compound Identity

1-(3,4,5-trimethoxyphenyl)cyclobutanecarbonitrile is a lipophilic, neutral organic intermediate.[1][2] Structurally, it combines a rigid cyclobutane scaffold with a 3,4,5-trimethoxyphenyl moiety (pharmacophore often associated with the colchicine binding site on tubulin) and a nitrile group.[1][2]

From a solubility perspective, the molecule lacks classic ionizable acidic or basic centers within the physiological pH range (1–12), rendering its aqueous solubility pH-independent .[1][2] Its profile is dominated by the lipophilicity of the trimethoxy-aryl and cyclobutane domains, suggesting classification as a BCS Class II or IV compound (Low Solubility) in a drug development context.[1][2]

Structural Parameters & Predicted Descriptors[1][2]

| Parameter | Value (Predicted/Derived) | Relevance to Solubility |

| Molecular Formula | C₁₄H₁₇NO₃ | Moderate MW facilitates membrane permeability.[1][2] |

| Molecular Weight | 247.29 g/mol | < 500 Da (Lipinski compliant).[1][2] |

| LogP (Octanol/Water) | 2.4 – 2.9 | Moderately lipophilic; requires organic co-solvents.[1][2] |

| TPSA | ~50 Ų | (3 x Ether O + 1 x Nitrile N); indicates moderate polarity but low H-bond donation.[1][2] |

| H-Bond Donors | 0 | Limits water interaction; reduces aqueous solubility.[1][2] |

| H-Bond Acceptors | 4 | 3 Methoxy oxygens + 1 Nitrile nitrogen.[1][2] |

| pKa | N/A (Neutral) | Solubility will not change significantly with pH buffers.[1][2] |

Solubility Profile

Aqueous Solubility (Thermodynamic)

The compound exhibits poor intrinsic water solubility due to the absence of H-bond donors and the presence of the hydrophobic cyclobutane ring.[1][2]

-

pH Dependence: Negligible.[1][2] Unlike amine precursors or carboxylic acid derivatives, the nitrile and methoxy groups do not protonate/deprotonate between pH 1.2 and 10.0.[1][2]

Organic Solvent Compatibility (Process Chemistry)

For synthetic workflows (e.g., reduction to the amine or hydrolysis), the following solvent systems are recommended based on "Like Dissolves Like" principles:

| Solvent Class | Solvent | Solubility Rating | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Extraction, Chromatography.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (> 50 mg/mL) | Stock solutions, Nucleophilic substitutions.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Recrystallization (often with water antisolvent).[1][2] |

| Non-Polar | Hexanes, Heptane | Low | Used as an antisolvent for precipitation.[1][2] |

Biorelevant Media (FaSSIF/FeSSIF)

In drug development formulations, solubility may improve slightly in FaSSIF (Fasted State Simulated Intestinal Fluid) due to micellar solubilization by taurocholate/lecithin, but the effect will be limited compared to highly lipophilic drugs (LogP > 4).[1][2]

Experimental Protocols

To validate the solubility profile for your specific batch (polymorphs can affect solubility), use the following self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Use this for rapid estimation using DMSO stocks.[1][2]

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Spiking: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze filtrate via HPLC-UV (254 nm) or LC-MS against a standard curve.

-

Calculation:

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for precise physicochemical characterization.[1][2]

-

Saturation: Add excess solid compound (~5 mg) to 2 mL of buffer (pH 1.2, 7.4) or water in a glass vial.[1][2]

-

Equilibration: Stir or shake at 25°C or 37°C for 24–48 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Quantification: Dilute the supernatant with Acetonitrile (1:1 v/v) to prevent precipitation during injection and analyze via HPLC.

-

Check for Degradation: Ensure the nitrile has not hydrolyzed to the amide/acid (check for new peaks).

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the decision matrix for solubility profiling and downstream synthetic utility (e.g., reduction to the primary amine).

Figure 1: Decision matrix for solubility profiling and purification based on the neutral, lipophilic nature of the compound.

Critical Analysis & Recommendations

The "Brick Dust" Warning

Compounds with high symmetry (like the cyclobutane gem-disubstitution) and multiple methoxy groups can pack efficiently in the crystal lattice, leading to high melting points and lower-than-expected solubility (the "Brick Dust" effect).[1][2]

-

Recommendation: If kinetic solubility is < 5 µM, verify the solid state form. Amorphous dispersions may be required for biological assays.[1][2]

Synthetic Implications

The nitrile group is a precursor to the primary amine (via LiAlH₄ or borane reduction).[1][2]

References

-

Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. Validates the LogP and H-bond rules applied here.

-

Bergström, C. A., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Provides the basis for pKa-independent solubility modeling for nitriles.[1][2]

-

Pettit, G. R., et al. (1995).[1][2] "Antineoplastic agents.[1][2] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. Contextualizes the 3,4,5-trimethoxyphenyl pharmacophore solubility. [1][2]

-

Savjani, K. T., et al. (2012).[1][2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][2] Protocols for thermodynamic solubility determination.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Arylcyclobutanecarbonitriles from Arylacetonitriles

Introduction: The Significance of 1-Arylcyclobutanecarbonitriles

The 1-arylcyclobutanecarbonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional nature provides a unique framework for the development of novel therapeutic agents and functional materials. Notably, this core is a key intermediate in the synthesis of Sibutramine, a well-known appetite suppressant, highlighting its relevance in drug development.[1][2] The synthesis of these compounds from readily available arylacetonitriles presents an efficient and convergent approach to this valuable chemical space.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 1-arylcyclobutanecarbonitriles from arylacetonitriles via phase-transfer catalysis (PTC). We will delve into the underlying chemical principles, provide a robust experimental protocol, and discuss key considerations for successful synthesis and optimization.

Core Chemical Principles and Mechanism

The synthesis of 1-arylcyclobutanecarbonitriles from arylacetonitriles and 1,3-dihalopropanes is a tandem alkylation-cyclization reaction facilitated by phase-transfer catalysis. The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis of 1-arylcyclobutanecarbonitriles.

The reaction proceeds through a series of steps orchestrated by the phase-transfer catalyst, a concept pioneered by Mieczysław Mąkosza.[3]

1. Deprotonation at the Phase Interface: The reaction occurs in a biphasic system, typically an aqueous solution of a strong base (e.g., 50% NaOH or concentrated KOH) and an organic phase containing the arylacetonitrile, the 1,3-dihalopropane, and the phase-transfer catalyst. The acidic benzylic proton of the arylacetonitrile is abstracted by the hydroxide ions at the interface of the two phases, forming a carbanion.

2. Ion-Pair Extraction into the Organic Phase: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the newly formed carbanion from the aqueous phase into the organic phase. This is achieved through an ion exchange process where the catalyst's counter-ion (X⁻) is exchanged for the arylacetonitrile carbanion, forming a lipophilic ion pair (Q⁺[Aryl-CH-CN]⁻). This ion pair is soluble in the organic phase.

3. Nucleophilic Attack and Cyclization: Once in the organic phase, the "naked" and highly reactive carbanion undergoes a nucleophilic attack on one of the electrophilic carbon atoms of the 1,3-dihalopropane in an Sₙ2 reaction. This results in a mono-alkylated intermediate. Subsequently, an intramolecular Sₙ2 reaction occurs, where the carbanion (which can be reformed by the strong base) attacks the other electrophilic carbon of the propyl chain, leading to the formation of the cyclobutane ring.

Caption: Mechanism of Phase-Transfer Catalyzed Synthesis of 1-Arylcyclobutanecarbonitriles.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 1-arylcyclobutanecarbonitriles. It is recommended to perform a small-scale trial to optimize conditions for specific substrates.

Materials:

-

Arylacetonitrile (1.0 eq)

-

1,3-Dibromopropane (1.1 - 1.5 eq)

-

50% Aqueous Sodium Hydroxide (NaOH) or 60-75% Aqueous Potassium Hydroxide (KOH)

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC)) (0.01 - 0.05 eq)

-

Toluene or another suitable organic solvent

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, condenser, addition funnel, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, combine the arylacetonitrile (1.0 eq) and the phase-transfer catalyst (0.01 - 0.05 eq) in toluene.

-

Addition of Base: Add the 50% aqueous NaOH or 60-75% aqueous KOH solution to the flask. Begin vigorous stirring to ensure efficient mixing of the two phases.

-

Addition of 1,3-Dibromopropane: Slowly add the 1,3-dibromopropane (1.1 - 1.5 eq) to the reaction mixture via the addition funnel over a period of 30-60 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., diethyl ether, dichloromethane) two to three times.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1-arylcyclobutanecarbonitrile.

Data Presentation: Substrate Scope and Yields

The phase-transfer catalytic synthesis of 1-arylcyclobutanecarbonitriles is applicable to a range of arylacetonitriles. The following table summarizes representative examples and their reported yields.

| Entry | Arylacetonitrile | Dihaloalkane | Base | Catalyst | Yield (%) | Reference |

| 1 | Phenylacetonitrile | 1,3-Dibromopropane | 50% aq. NaOH | TEBAC | ~26 | [3] |

| 2 | 4-Chlorophenylacetonitrile | 1,3-Dibromopropane | 50% aq. NaOH | TBAB | High (unspecified) | [1] |

| 3 | 2-Bromophenylacetonitrile | 1,3-Dibromopropane | 60-75% aq. KOH | TAA salt | Improved yields | [4] |

| 4 | Phenylacetonitrile | 1,3-Dibromopropane | Conc. aq. KOH | TAA salt | Significantly higher than with NaOH | [4] |

Note: TAA salt refers to a tetraalkylammonium salt. TEBAC is benzyltriethylammonium chloride. TBAB is tetrabutylammonium bromide.

Expert Insights and Causality Behind Experimental Choices

Choice of Base: The concentration and nature of the base are critical. While 50% aqueous NaOH is commonly used, employing more concentrated (60-75%) aqueous potassium hydroxide (KOH) can significantly improve the yield of the desired cyclized product, especially for sterically hindered arylacetonitriles or when dialkylation is challenging.[4] This is attributed to the higher activity of the hydroxide ions in the more concentrated KOH solution, which more effectively promotes the deprotonation at the interface.

Phase-Transfer Catalyst Selection: Quaternary ammonium salts are the most common and effective catalysts for this transformation. The lipophilicity of the catalyst plays a crucial role. Catalysts with longer alkyl chains (e.g., tetrabutylammonium salts) are more soluble in the organic phase and can be more efficient in transferring the carbanion. The catalyst loading is typically kept low (1-5 mol%) to be cost-effective and to simplify purification.

Solvent System: Toluene is a common choice for the organic phase due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating if necessary. The biphasic nature of the reaction is essential for the PTC mechanism to operate.

Control of Side Reactions:

-

Mono-alkylation: Incomplete reaction can lead to the formation of the mono-alkylated intermediate, Ar-C(CN)-(CH₂)₃-X. This can be minimized by using a slight excess of the 1,3-dihalopropane and ensuring a sufficient reaction time.

-

Linear Di-alkylation: The formation of Ar-C(CN)((CH₂)₃-X)₂ can occur if the intramolecular cyclization is slow. This is less common with 1,3-dihalopropanes due to the favorable kinetics of forming a four-membered ring.

-

Elimination: Dehydrohalogenation of the 1,3-dihalopropane can be a competing side reaction, especially under strongly basic conditions and at elevated temperatures. Careful control of the reaction temperature is therefore important.

Conclusion

The synthesis of 1-arylcyclobutanecarbonitriles from arylacetonitriles via phase-transfer catalysis is a robust and scalable method for accessing this important class of compounds. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently synthesize a variety of substituted cyclobutane derivatives. The protocol provided in this application note serves as a valuable starting point for the synthesis and further exploration of these versatile building blocks in drug discovery and materials science.

References

- Mąkosza, M.; Serafinowa, B. Reactions of organic anions. Part VI. Catalytic alkylation of arylacetonitriles in aqueous medium. Roczniki Chemii1966, 40, 1647-1658.

- Buck, J. S.; Ide, W. S. The Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. J. Chem. Soc., Perkin Trans. 11997, 2957-2964.

- Cheetham, S. C.; Jackson, H. C.; Heal, D. J.

-

Mąkosza, M.; Fedoryński, M. Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Science24.com2014 . Available online: [Link] (accessed on February 15, 2026).

Sources

Application Note: Cyclization Protocols for 3,4,5-Trimethoxyphenylacetonitrile

This guide details the protocols for the cyclization of 3,4,5-trimethoxyphenylacetonitrile (also known as 3,4,5-trimethoxybenzyl cyanide) and its derivatives. While the nitrile itself is a linear precursor, its primary utility in drug development lies in its conversion to isoquinoline and benzo[c]phenanthridine scaffolds via cyclodehydration reactions.

The most chemically significant and industrially relevant "cyclization" of this molecule involves the Bischler-Napieralski reaction sequence, widely used to synthesize alkaloids like Mescaline (in its cyclized isoquinoline forms), Papaverine analogs, and Etoposide precursors.

Executive Summary

3,4,5-Trimethoxyphenylacetonitrile is a critical C2-synthon in the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) and 3,4-dihydroisoquinolines . These heterocyclic cores are ubiquitous in therapeutic alkaloids. This guide provides a high-fidelity protocol for transforming the nitrile into the 6,7,8-trimethoxy-3,4-dihydroisoquinoline ring system. The methodology prioritizes the Bischler-Napieralski reaction due to its scalability and reliability in generating the 3,4-dihydroisoquinoline core, which serves as a divergent intermediate for oxidation (to isoquinolines) or reduction (to THIQs).

Strategic Reaction Pathway

The cyclization is not a single-step transformation of the nitrile but a sequential cascade. The nitrile is first reduced to the primary amine (homoveratrylamine analog), acylated, and then cyclodehydrated.

Mechanistic Flow (DOT Visualization)

Caption: Sequential transformation of 3,4,5-trimethoxyphenylacetonitrile to the isoquinoline core via the Bischler-Napieralski pathway.[1][2]

Detailed Experimental Protocols

Protocol A: Precursor Preparation (Reduction & Acylation)

Note: Direct cyclization of the nitrile is inefficient. This preparatory step is critical for high-yield cyclization.

Reagents:

-

3,4,5-Trimethoxyphenylacetonitrile (CAS: 13338-63-1)

-

Lithium Aluminum Hydride (LiAlH

) or Raney Nickel/H -

Acyl Chloride (e.g., Acetyl Chloride for 1-methyl derivative, or Benzoyl Chloride)

-

Triethylamine (Et

N) -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Reduction:

-

Dissolve 3,4,5-trimethoxyphenylacetonitrile (10 mmol) in anhydrous THF (50 mL).

-

Cool to 0°C under N

. Slowly add LiAlH -

Reflux for 3 hours.[1] Monitor disappearance of nitrile peak (2240 cm

) via IR. -

Quench: Cool to 0°C. Add water (0.5 mL), 15% NaOH (0.5 mL), then water (1.5 mL). Filter the precipitate.[3]

-

Concentrate filtrate to yield 3,4,5-trimethoxyphenethylamine (Mescaline analog).

-

-

Acylation:

-

Dissolve the crude amine in DCM (30 mL) containing Et

N (1.5 equiv). -

Add Acyl Chloride (1.1 equiv) dropwise at 0°C. Stir at RT for 2 hours.

-

Wash with 1M HCl, sat. NaHCO

, and brine.[2] Dry over MgSO -

Checkpoint: Confirm amide formation via NMR (presence of NH doublet ~6.0 ppm and carbonyl carbon ~170 ppm).

-

Protocol B: Bischler-Napieralski Cyclization (Core Protocol)

This is the industry-standard method for closing the ring. The electron-rich nature of the 3,4,5-trimethoxy ring facilitates cyclization at the position para to the methoxy group (C2 of the ring, C6 of the isoquinoline), but steric crowding can push cyclization to the ortho position (C6) relative to the side chain.

Reagents:

-

N-Acyl-3,4,5-trimethoxyphenethylamine (from Protocol A)

-

Phosphorus Oxychloride (POCl

) - Freshly Distilled -

Phosphorus Pentoxide (P

O -

Acetonitrile (MeCN) or Toluene (Solvent)

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask, dissolve the amide (5 mmol) in anhydrous Toluene (25 mL).

-

Add POCl

(3.0 equiv, 15 mmol) dropwise under argon. -

Optimization Note: For electron-rich rings like this, POCl

alone is often sufficient. If yield is low (<50%), add P

-

-

Cyclization:

-

Heat the mixture to reflux (110°C) for 2–4 hours.

-

Monitoring: The reaction usually turns dark yellow/orange. Monitor by TLC (DCM/MeOH 9:1). The starting amide spot will disappear, replaced by a lower Rf fluorescent spot (the imine salt).

-

-

Work-up (Critical for Purity):

-

Cool the reaction mixture to RT and then to 0°C.

-

Removal of POCl

: Evaporate excess POCl -

Basification: Dissolve the residue in ice-water (20 mL). Slowly basify with 20% NaOH or NH

OH to pH 10. Caution: Exothermic. -

Extract with DCM (3 x 30 mL).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification:

-

The crude product is the 3,4-dihydroisoquinoline . It is often unstable on silica gel.

-

Recommended: Recrystallize from EtOAc/Hexane or convert immediately to the hydrochloride salt (add HCl/Ether) for storage.

-

Protocol C: Pictet-Spengler Cyclization (Alternative)

Use this if the target is a tetrahydroisoquinoline (THIQ) directly, without the imine intermediate.

Reagents:

-

3,4,5-Trimethoxyphenethylamine[4]

-

Aldehyde (R-CHO)

-

Acid Catalyst (Trifluoroacetic acid or HCl)

Procedure:

-

Mix amine (1 equiv) and aldehyde (1.1 equiv) in dry Methanol. Stir for 1 hour to form the imine.

-

Add acid catalyst (2 equiv). Heat to 60°C for 4-12 hours.

-

The electron-rich ring facilitates closure. Evaporate solvent and basify to isolate the THIQ.

Data Analysis & Validation

Expected Analytical Signatures

| Technique | Parameter | Expected Observation |

| 1H NMR | C1-H (Dihydro) | Triplet/Multiplet approx. 2.6–3.0 ppm (C4) and 3.6–3.9 ppm (C3). |

| 1H NMR | Imine Proton | If uncyclized: ~8.0 ppm (Amide NH). If cyclized: No NH; C1-R signal shifts. |

| 13C NMR | C=N Bond | Signal at ~160–165 ppm indicates successful formation of the dihydroisoquinoline ring. |

| IR | Nitrile Stretch | Absent (Disappearance of 2240 cm |

| IR | C=N Stretch | Strong band at 1620–1630 cm |

Troubleshooting Guide

-

Problem: Low yield or incomplete cyclization.

-

Problem: Formation of Styrene Side-product (Retro-Ritter).

References

-

Synthesis of Benzo[c]phenanthridine Alkaloids. Title: A novel synthesis of benzo[c]phenanthridine skeleton and biological evaluation of isoquinoline derivatives. Source: SciSpace. URL:[Link]

-

Isoquinoline Synthesis Protocols. Title: A Versatile Synthesis of Substituted Isoquinolines.[7] Source: PubMed Central (NIH). URL:[Link]

-

Mescaline and Isoquinoline Precursors. Title: Mescaline synthesis via tricarbonyl(η6-1,2,3-trimethoxybenzene)chromium complex.[8] Source: ResearchGate. URL:[Link]

-

Bischler-Napieralski Reaction Mechanism. Title: Bischler-Napieralski Reaction. Source: Organic Chemistry Portal. URL:[Link]

-

Papaverine Synthesis (Relevant Analog). Title: Green Synthesis of Papaverine one of Opium Alkaloids in Water. Source: Organic Chemistry Research.[9] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. orgchemres.org [orgchemres.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. web.mit.edu [web.mit.edu]

Application Note: High-Fidelity Synthesis and Derivatization of Trimethoxyphenyl (TMP) Cyclobutane Scaffolds

Abstract & Strategic Overview

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in oncology, serving as the primary tubulin-binding anchor for agents like Combretastatin A-4 (CA-4), Podophyllotoxin, and Colchicine. While CA-4 exhibits picomolar potency, its cis-stilbene olefin is metabolically unstable, prone to isomerization to the inactive trans-isomer.

Cyclobutane derivatization offers a bioisostere strategy: replacing the olefin linker with a rigid cyclobutane ring. This "locks" the pharmacophore in a bioactive conformation (often the "butterfly" shape) and improves metabolic stability.

This guide details the synthesis and downstream derivatization of TMP-cyclobutane intermediates. Unlike standard protocols, this workflow prioritizes solid-state topochemical control to maximize stereoselectivity (syn-head-to-head) and provides a validated path for functionalizing the sterically crowded cyclobutane core.

Mechanistic Workflow & Logic

The synthesis relies on the [2+2] photocycloaddition of TMP-chalcones or cinnamates. In solution, this reaction is often promiscuous, yielding complex mixtures of syn/anti and head-to-head (HH) / head-to-tail (HT) isomers.

The Solution: We utilize Solid-State Photolysis or Inclusion Complex Photolysis . By aligning monomers in a crystal lattice prior to irradiation, we enforce a specific topological relationship, often yielding a single diastereomer (>95% de).

Workflow Diagram

Figure 1: Strategic workflow for generating and derivatizing TMP-cyclobutane scaffolds. Path A (Amidation) is preferred for improving solubility and exploring SAR vectors.

Protocol 1: Stereoselective Scaffold Generation

Objective: Synthesis of dimethyl 3,4-bis(3,4,5-trimethoxyphenyl)cyclobutane-1,2-dicarboxylate (Intermediate A).

Rationale

Solution-phase photochemistry of electron-rich styrenes often leads to polymerization or cycloreversion. We employ a suspension irradiation method which mimics solid-state topochemistry while allowing for scalable processing.

Materials

-

Substrate: Methyl 3,4,5-trimethoxycinnamate (10.0 mmol).

-

Solvent: Water (degassed) with 0.1% Sodium Dodecyl Sulfate (SDS) as surfactant.

-

Equipment: 450W Medium-pressure Mercury lamp, Pyrex immersion well (cutoff

< 300 nm to prevent degradation).

Step-by-Step Methodology

-

Suspension Preparation:

-

Dissolve the cinnamate monomer in a minimum amount of acetone.

-

Precipitate by rapid addition into vigorously stirring 0.1% SDS/Water (200 mL).

-

Critical Check: Ensure a fine, milky white suspension. Large crystals will inhibit light penetration.

-

-

Irradiation:

-

Place the suspension in the photoreactor equipped with a Pyrex filter.

-

Irradiate at ambient temperature (20-25°C) with vigorous stirring.

-

Time: 10–24 hours. Monitor by TLC (30% EtOAc/Hexane). The monomer (Rf ~0.6) will disappear; the dimer (Rf ~0.3) will appear.[1]

-

-

Workup:

-

Filter the suspension through a sintered glass funnel.

-

Wash the solid cake with water (to remove SDS) and cold hexanes (to remove unreacted monomer).

-

Purification: Recrystallize from hot ethanol.

-

-

Yield Expectation: 60–75% isolated yield of the beta-isomer (syn-head-to-head) due to dipole-dipole stacking preferences in the crystal.

Protocol 2: Derivatization via Amidation

Objective: Converting the cyclobutane diester into a diamide to modulate solubility and target tubulin solvent-exposed domains.

Rationale

The cyclobutane diester is sterically congested. Standard coupling (EDC/NHS) often fails due to the bulk of the adjacent trimethoxyphenyl rings. We utilize HATU with a pre-activation step to drive the reaction.

Materials

-

Substrate: Cyclobutane diester (Intermediate A, 1.0 mmol).

-

Reagents: LiOH (4.0 mmol), HATU (2.2 mmol), DIPEA (4.0 mmol), Aniline or Aliphatic Amine (2.2 mmol).

-

Solvents: THF/Water (1:1), DMF (Anhydrous).

Step-by-Step Methodology

Part A: Controlled Hydrolysis

-

Dissolve Intermediate A in THF (5 mL).

-

Add LiOH (aq, 1M, 4 mL) dropwise at 0°C.

-

Allow to warm to RT and stir for 4 hours.

-

Acidification: Carefully acidify to pH 3 with 1N HCl. The diacid will precipitate.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate. Do not heat above 40°C to avoid thermal retro-cycloaddition.

Part B: Sterically Demanding Amidation

-

Dissolve the crude diacid (1.0 eq) in anhydrous DMF (0.2 M).

-

Add DIPEA (4.0 eq) and HATU (2.2 eq). Stir for 15 minutes at RT to form the active ester.

-

Observation: Solution typically turns yellow.

-

-

Add the target Amine (2.2 eq).

-

Stir at 40°C for 12 hours.

-

Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine.

-

Purification: Flash chromatography (gradient 0 -> 5% MeOH in DCM).

QC & Validation: distinguishing Isomers

The stereochemistry of the cyclobutane ring is the critical quality attribute (CQA). The syn vs anti configuration is determined by the coupling constants of the cyclobutane protons.

NMR Validation Table (400 MHz, CDCl₃)

| Feature | Syn-Head-to-Head (Target) | Anti-Head-to-Head (Minor) | Mechanistic Note |

| Cyclobutane Protons ( | 3.80 – 4.20 ppm | 3.40 – 3.70 ppm | Syn protons are deshielded by anisotropy of cis-aryl rings. |

| Coupling Pattern | AA'BB' System | AA'BB' System | Requires simulation for precise J-values. |

| Symmetry | Syn isomer is meso; Anti is chiral (racemic). | ||

| Methoxy Signals | 3 distinct signals | 3 distinct signals | 3,4,5-OMe pattern is preserved. |

Stereochemical Decision Tree

Figure 2: Rapid NMR decision tree for assigning cyclobutane stereochemistry.

Key Troubleshooting & Tips

-

Retro-Cycloaddition: The cyclobutane ring is thermally sensitive. Avoid temperatures >100°C during workup or derivatization.

-

Solubility: TMP-cyclobutanes are lipophilic. For biological assays, ensure the final derivative has polar handles (e.g., morpholine amides or free carboxylic acids) to prevent precipitation in media.

-

Light Source: Use a Pyrex filter. Quartz allows UV <280nm, which excites the aromatic rings and causes photo-degradation or radical polymerization rather than cycloaddition.

References

-

Synthesis of Combretastatin Cyclobutane Analogs

-

Solid-State Photochemistry (Magnosalin)

-

Derivatization & Biological Activity

-

General Photocycloaddition Protocols

Sources

- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - Enamine [enamine.net]

- 3. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

solvent selection for nucleophilic substitution in cyclization

Application Note & Protocol Guide | Doc ID: AN-SOLV-CYC-04

Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists.

Scope: Solvent selection logic, kinetic control strategies, and green chemistry alternatives for intramolecular nucleophilic substitutions (

Executive Summary: The Kinetic Landscape

In cyclization reactions, the solvent is not merely a medium; it is a kinetic switch. The success of a nucleophilic cyclization depends on the competition between the intramolecular reaction (

While high dilution favors the intramolecular pathway, solvent selection determines the absolute rate constant (

Theoretical Framework

The "Naked" Nucleophile Effect

In

-

Protic Solvents (MeOH,

): Form strong hydrogen bond cages around the nucleophile (anion), stabilizing it and significantly raising the activation energy ( -

Polar Aprotic Solvents (DMSO, DMF, MeCN): Solvate cations (counter-ions) effectively via lone pairs but cannot hydrogen bond to the anionic nucleophile. The nucleophile remains "naked" (desolvated) and highly reactive, increasing

by factors of

The Dilution Principle

To favor cyclization, the reaction must be run where the rate of ring closure exceeds the rate of polymerization:

-

As substrate concentration

, the ratio favors cyclization. -

Effective Molarity (EM): The concentration at which

.[2] If

Solvent Selection Matrix

Comparative Solvent Performance ( Regimes)

The table below normalizes reaction rates against Methanol (reference = 1) for a standard

| Solvent Class | Solvent | Relative Rate ( | Dielectric Const. ( | Boiling Point (°C) | Application Note |

| Polar Protic | Methanol | 1 | 33 | 65 | Avoid. Cages nucleophile. Use only for solvolysis ( |

| Polar Protic | Water | ~0.1 | 80 | 100 | Avoid. Suppresses |

| Polar Aprotic | Acetonitrile (MeCN) | 5,000 | 37 | 82 | Recommended. Good balance of reactivity and removability. |

| Polar Aprotic | DMF | 2,800,000 | 38 | 153 | Gold Standard (Legacy). Maximum reactivity, but difficult workup. |

| Polar Aprotic | DMSO | 1,300,000 | 47 | 189 | High Solubility. Best for peptides/polar precursors. Hard to remove. |

| Polar Aprotic | Acetone | 200,000 | 21 | 56 | Good for low-temp, but limited solubility for salts. |

| Green Alt. | NBP (N-Butylpyrrolidinone) | High | ~33 | 240 | Safer replacement for NMP/DMF. High boiling point. |

| Green Alt. | 2-MeTHF | Moderate | 7 | 80 | Good for lipophilic substrates; lower rate than DMF. |

Decision Logic

Use the following logic flow to select your solvent system.

Figure 1: Solvent Selection Decision Tree for Nucleophilic Cyclization. High-dielectric aprotic solvents are preferred for

Experimental Protocol: Pseudo-High Dilution Cyclization

Objective: Perform a macrocyclization (

Materials

-

Solvent: Acetonitrile (anhydrous) or DMF (if solubility requires).

-

Base:

(Cesium effect: large cation assists in pre-organization) or DIPEA. -

Equipment: Dual-channel syringe pump, 3-neck round bottom flask, reflux condenser.

Workflow Diagram

Figure 2: Pseudo-High Dilution Setup. Slow addition ensures the instantaneous concentration of the unreacted precursor remains near zero.

Detailed Procedure

-

Reactor Prep: Charge a 3-neck flask with the chosen solvent (e.g., MeCN, 100 mL for a 1 mmol scale) and the base (

, 2-3 equiv). Heat to reflux.-

Note: Heating increases

and lowers viscosity, aiding diffusion.

-

-

Precursor Prep: Dissolve the linear precursor (1 mmol) in a minimal volume of the same solvent (e.g., 10 mL).

-

Addition Phase: Load the precursor solution into a syringe. Using a syringe pump, add the solution to the refluxing reaction mixture over 4–8 hours .

-

Critical: The addition rate must be slower than the reaction half-life (

). If the addition is too fast, unreacted precursor accumulates, leading to dimerization.

-

-

Reaction Phase: After addition is complete, stir at reflux for an additional 2–4 hours.

-

Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the linear mass and formation of the cyclic product (M-LeavingGroup).

-

QC Check: If dimers (2M) are observed, the addition rate was too fast or the concentration was too high.

-

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Oligomerization (Dimers/Trimers) | Concentration too high. | 1. Use Pseudo-High Dilution (slower addition).2. Increase solvent volume.3. Switch to a faster solvent (e.g., MeCN |

| No Reaction (SM Recovery) | Nucleophile deactivated. | 1. Ensure solvent is Aprotic (remove water/alcohols).2. Switch to a more polar aprotic solvent (e.g., THF |

| Hydrolysis of Leaving Group | Wet solvent. | 1. Dry solvent over molecular sieves (3Å).2. Ensure atmosphere is inert ( |

| Insoluble Reactants | "Salting out". | 1. Use DMSO or DMF .2.[1][3][4][5] Add a phase transfer catalyst (e.g., TBAI) if using biphasic or non-polar solvents. |

References

-

Solvent Effects in Organic Chemistry : Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

The High Dilution Principle : Rossa, L., & Vögtle, F. (1983).[6] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry.

-

Baldwin's Rules for Ring Closure : Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.

-

Green Solvent Selection Guides : Prat, D., et al. (2016).[7] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry.

-

Cesium Effect in Macrocyclization : Galli, C. (1988). The "Cesium Effect": Strong catalytic effect of cesium salts in macrocyclization. Organic Preparations and Procedures International.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 5. scribd.com [scribd.com]

- 6. High dilution principle - Wikipedia [en.wikipedia.org]

- 7. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

G2/M Cell Cycle Arrest Assays for Cyclobutane Compounds: Application Notes and Protocols

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at critical transitions, such as the G2/M boundary, prevent cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity.[1][2] The G2/M checkpoint is a crucial target in cancer therapy, as many cancer cells harbor defects in the G1 checkpoint and are thus heavily reliant on the G2/M checkpoint for DNA repair.[3] Consequently, abrogation of the G2/M checkpoint can selectively drive cancer cells into mitotic catastrophe and apoptosis.